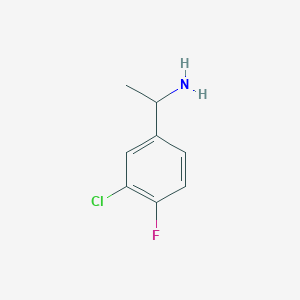

1-(3-Chloro-4-fluorophenyl)ethan-1-amine

説明

1-(3-Chloro-4-fluorophenyl)ethan-1-amine is a halogenated aromatic amine with the molecular formula C₈H₉ClFN (molecular weight: 185.62 g/mol). Its structure features a chloro substituent at the 3-position and a fluoro substituent at the 4-position on the phenyl ring, attached to an ethanamine backbone. Key identifiers include:

The compound is synthesized via lithium-halogen exchange reactions (e.g., using 3-chloro-4-fluoroiodobenzene) under cryogenic conditions (-78 °C) in solvents like Et₂O or THF . It serves as a precursor in medicinal chemistry, particularly for bioactive hybrids (e.g., spirooxindole-triazole derivatives ) and antimicrobial agents .

特性

IUPAC Name |

1-(3-chloro-4-fluorophenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClFN/c1-5(11)6-2-3-8(10)7(9)4-6/h2-5H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHARBBFZGIDKLK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC(=C(C=C1)F)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801236236 | |

| Record name | (-)-3-Chloro-4-fluoro-α-methylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801236236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

864263-85-4, 1021239-38-2 | |

| Record name | (-)-3-Chloro-4-fluoro-α-methylbenzenemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=864263-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-3-Chloro-4-fluoro-α-methylbenzenemethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801236236 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(3-chloro-4-fluorophenyl)ethan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Chloro-4-fluorophenyl)ethan-1-amine typically involves the reaction of 3-chloro-4-fluoroacetophenone with ammonia or an amine source under reductive amination conditions. The reaction is often catalyzed by a reducing agent such as sodium borohydride or lithium aluminum hydride .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of high-pressure hydrogenation techniques can also be employed to achieve high yields and purity .

化学反応の分析

Types of Reactions: 1-(3-Chloro-4-fluorophenyl)ethan-1-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: It can be reduced to form the corresponding alcohols using reducing agents such as sodium borohydride.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed:

Oxidation: Corresponding ketones or aldehydes.

Reduction: Corresponding alcohols.

Substitution: Various substituted phenyl ethanamines.

科学的研究の応用

Research indicates that 1-(3-Chloro-4-fluorophenyl)ethan-1-amine exhibits various biological activities, making it a candidate for therapeutic applications. Its interaction with specific receptors suggests potential modulation of physiological responses, which can lead to the development of new drugs targeting specific molecular pathways .

Potential Therapeutic Applications

- Inhibition of Tyrosinase : The compound has been studied for its efficacy as an inhibitor of tyrosinase, an enzyme involved in melanin production. A study demonstrated that introducing the 3-chloro-4-fluorophenyl moiety significantly enhanced the inhibitory activity compared to related compounds.

- Sodium Ion Channel Inhibition : The compound has been investigated as a potential inhibitor of Na v1.8 sodium ion channels, which are implicated in pain signaling pathways. This suggests possible applications in pain management therapies .

- Anticancer Activity : Preliminary studies have indicated that derivatives of this compound may exhibit anticancer properties, particularly in targeting specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest .

Comparison of Inhibitory Activities

The following table summarizes the IC50 values for various compounds related to 1-(3-Chloro-4-fluorophenyl)ethan-1-amine in inhibiting tyrosinase activity:

Study on Tyrosinase Inhibition

In a study exploring the inhibitory effects of various compounds on tyrosinase, it was found that the incorporation of the 3-chloro-4-fluorophenyl group into benzamide derivatives significantly enhanced their potency as inhibitors compared to parent compounds. This emphasizes the importance of structural modifications in optimizing biological activity.

Exploration of Sodium Ion Channel Inhibition

Another research focused on the role of sodium ion channels in pain pathways highlighted the potential of compounds like 1-(3-Chloro-4-fluorophenyl)ethan-1-amine as selective inhibitors for Na v1.8 channels, providing insights into new analgesic drug development strategies .

作用機序

The mechanism of action of 1-(3-Chloro-4-fluorophenyl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

類似化合物との比較

Structural Analogues: Halogen-Substituted Ethanamines

The table below compares 1-(3-Chloro-4-fluorophenyl)ethan-1-amine with para-halogenated and other substituted analogs:

Key Observations :

- Electronic Effects : The 3-Cl and 4-F substituents create a polarized aromatic system, enhancing electrophilic reactivity compared to para-halogenated analogs like Cl-MBA .

- Biological Activity : Br-MBA exhibits potent antimicrobial activity, while the 3-Cl-4-F derivative’s bioactivity is less documented but implied in hybrid molecules (e.g., triazole-linked ferrocence derivatives ).

Physicochemical Properties

- FT-IR : The target compound shows N-H stretches at ~3310 cm⁻¹ and C-Cl/C-F vibrations at 829 cm⁻¹, consistent with halogenated amines .

- HRMS : Exact mass (C₈H₉ClFN) = 185.037 Da, matching theoretical values .

- Solubility : The 3-Cl-4-F derivative is less polar than Cl-MBA (logP ~1.8 vs. ~1.2), favoring organic-phase reactions .

生物活性

1-(3-Chloro-4-fluorophenyl)ethan-1-amine, also known as 1-(3-chloro-4-fluorophenyl)ethanamine hydrochloride, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological interactions, and therapeutic applications based on recent research findings.

The molecular formula of 1-(3-Chloro-4-fluorophenyl)ethan-1-amine is C9H10ClF, with a molecular weight of approximately 210.07 g/mol. The compound is typically encountered as a solid and should be stored in a dark place under an inert atmosphere to maintain stability.

The synthesis involves multiple steps, including the reaction of 3-chloro-4-fluorobenzylbromide with tert-butylpiperazine-1-carboxylate, followed by deprotection and condensation with carboxylic acids or acyl chlorides. This synthetic pathway allows for the production of the compound in laboratory settings, facilitating its use in various research applications .

Research indicates that 1-(3-Chloro-4-fluorophenyl)ethan-1-amine interacts with specific biological receptors and enzymes, modulating physiological responses. Its halogenated structure enhances binding affinity and selectivity for these targets, which is crucial for its therapeutic potential .

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of compounds containing the 3-chloro-4-fluorophenyl moiety. For instance, compounds designed with this fragment have shown significant inhibitory effects against tyrosinase from Agaricus bisporus, with IC50 values indicating potent activity compared to reference compounds like kojic acid .

| Compound | IC50 (µM) |

|---|---|

| 1d | 2.96 ± 0.34 |

| 2c | 10.65 ± 0.12 |

| Kojic Acid (KA) | 17.76 ± 0.18 |

This table summarizes the IC50 values for selected compounds, demonstrating the enhanced inhibitory activity attributed to the presence of the 3-chloro-4-fluorophenyl fragment.

Potential Therapeutic Applications

The compound is being investigated for its potential therapeutic applications in various fields:

- Neurological Disorders : Research suggests that it may serve as a building block for synthesizing pharmaceutical agents targeting neurological conditions.

- Antifungal and Antibacterial Agents : The halogen substituents in similar compounds have been linked to antimicrobial activities against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentration (MIC) values ranging from 0.0039 to 0.025 mg/mL .

Case Studies

Several case studies highlight the compound's efficacy:

- Inhibitors of Tyrosinase : A study demonstrated that introducing the 3-chloro-4-fluorophenyl moiety into piperazine-based compounds significantly improved their inhibitory activity against tyrosinase, an enzyme involved in melanin production .

- Psychiatric Applications : Another investigation indicated that derivatives of this compound could have implications in treating psychiatric disorders, showcasing its versatility in medicinal chemistry.

Q & A

Q. What are the recommended synthetic routes and characterization methods for 1-(3-Chloro-4-fluorophenyl)ethan-1-amine?

Answer: A common synthetic approach involves nucleophilic substitution or reductive amination of 3-chloro-4-fluorophenylacetone using ammonia or its derivatives under controlled conditions. For example, analogous syntheses of substituted phenethylamines (e.g., 2-(3-chlorophenyl)ethan-1-amine) employ reactions with nitrobenzoyl chlorides followed by reduction . Characterization typically includes:

- NMR spectroscopy (¹H, ¹³C) to confirm amine proton environments and aromatic substitution patterns.

- Mass spectrometry (HRMS) to verify molecular weight and isotopic patterns.

- UV-Vis spectroscopy to assess electronic transitions influenced by the chloro-fluoro substituents.

Q. How should researchers handle purification and assess purity for this compound?

Answer:

- Purification: Use column chromatography (silica gel, eluent: ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures to isolate the amine. Avoid aqueous bases to prevent hydrolysis of the chloro substituent.

- Purity assessment: Employ HPLC with UV detection (λ = 254 nm) or GC-MS to confirm >95% purity. Impurities like unreacted ketone precursors or byproducts (e.g., dehalogenated derivatives) must be ruled out .

Q. What safety protocols are critical during experimental handling?

Answer:

- PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile intermediates .

- Waste disposal: Collect halogenated waste separately and incinerate via certified facilities to prevent environmental release of chloro-fluoro byproducts .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

Answer: DFT studies (e.g., B3LYP/6-31G* level) can model:

- Electrostatic potential maps to identify nucleophilic/electrophilic sites.

- Frontier molecular orbitals (HOMO/LUMO) to predict reactivity in amide formation or aromatic substitution reactions.

- Vibrational frequencies to correlate with experimental IR/Raman spectra. Becke’s exchange-correlation functional is recommended for thermochemical accuracy .

Q. What crystallographic techniques are suitable for structural elucidation, and how is SHELX software applied?

Answer:

- Single-crystal X-ray diffraction is ideal. Grow crystals via slow evaporation of dichloromethane/hexane.

- SHELX workflow: Use SHELXD for phase solution (direct methods) and SHELXL for refinement. Anisotropic displacement parameters for chlorine/fluorine atoms improve accuracy. Validate using R-factors (<5%) and residual electron density maps .

Q. How can researchers resolve contradictions between experimental and computational data (e.g., NMR shifts vs. DFT predictions)?

Answer:

- Validate computational parameters: Ensure solvent effects (e.g., DMSO-d6) and relativistic corrections for heavy atoms (Cl, F) are included in DFT calculations.

- Check experimental conditions: Confirm sample concentration and temperature match simulation settings. Use deuterated solvents to eliminate solvent peak interference .

Q. What role does this compound play in medicinal chemistry, particularly in structure-activity relationship (SAR) studies?

Answer: The 3-chloro-4-fluorophenyl group enhances lipophilicity and metabolic stability, making it a key motif in:

Q. What methodologies are used to study its biological activity (e.g., enzyme inhibition)?

Answer:

- In vitro assays: Measure IC₅₀ values against target enzymes (e.g., cytochrome P450 isoforms) using fluorogenic substrates.

- Receptor binding: Radioligand displacement assays (e.g., ³H-labeled ligands) to assess affinity for GPCRs or transporters.

- Metabolic stability: Incubate with liver microsomes and quantify parent compound via LC-MS/MS .

Q. How can isotopic labeling (e.g., ¹⁵N, ¹⁹F) aid in mechanistic studies?

Answer:

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。